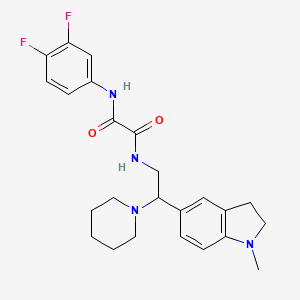

![molecular formula C23H25FN4O4S B2801883 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-00-8](/img/structure/B2801883.png)

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a dioxidotetrahydrothiophenyl group, a fluorophenyl group, a methyl group, a tetrahydrofuran-2-ylmethyl group, and a pyrazolo[3,4-b]pyridine-4-carboxamide group . The exact structure is not provided in the available sources.Wissenschaftliche Forschungsanwendungen

GIRK1/2 Potassium Channel Activators

This compound has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating the electrical activity of cells, and their activation can lead to hyperpolarization, which decreases cell excitability. This property could be potentially useful in the treatment of conditions such as epilepsy, chronic pain, and cardiac arrhythmias .

Drug Metabolism and Pharmacokinetics (DMPK) Studies

The compound has been evaluated in tier 1 DMPK assays . These assays are designed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Understanding these properties is crucial for predicting the drug’s behavior in the body, which can inform dosage decisions and potential drug-drug interactions .

Lead Optimization in Drug Discovery

The compound has been used in lead optimization efforts in drug discovery . Lead optimization is the process of modifying a drug candidate to improve its properties, such as potency, selectivity, and pharmacokinetic profile. This compound, with its novel sulfone-based head group and ether-based scaffold, represents a potent and selective GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .

Chemical Probes

The compound is part of a series of chemical probes . Chemical probes are small molecules that can interact with specific biological targets, allowing researchers to study the function of these targets in a biological system. They can be used to validate drug targets, understand disease mechanisms, and explore the effects of modulating biological pathways .

Synthesis of Novel Compounds

The compound’s unique structure, which includes a sulfone-based head group and an ether-based scaffold, could serve as a starting point for the synthesis of novel compounds . These new compounds could have different biological activities and could be explored for potential therapeutic applications .

Biological Characterization

The compound has been used in the biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . This involves studying the biological activities of these compounds, such as their effects on cellular processes and their interactions with biological targets .

Wirkmechanismus

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of GIRK channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. Initial studies suggest that it hasimproved metabolic stability over similar compounds . This could potentially lead to a longer half-life and greater bioavailability, although further studies are needed to confirm these findings.

Zukünftige Richtungen

The future directions for the research and development of this compound could involve further optimization of the scaffold and head group to improve potency and selectivity for GIRK channels . Additionally, further studies could be conducted to evaluate the compound’s metabolic stability and potential therapeutic applications .

Eigenschaften

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O4S/c1-14-21-19(23(29)25-12-18-3-2-9-32-18)11-20(15-4-6-16(24)7-5-15)26-22(21)28(27-14)17-8-10-33(30,31)13-17/h4-7,11,17-18H,2-3,8-10,12-13H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCYMIYGBWEWDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4CCCO4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

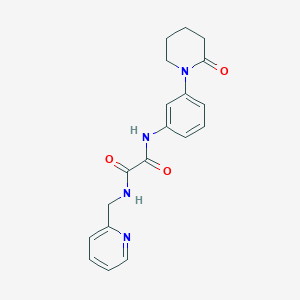

![Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2801801.png)

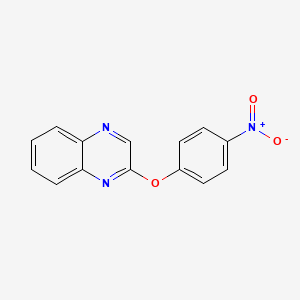

![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one](/img/structure/B2801808.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2801809.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2801812.png)

![N-[4-(2-chloroacetyl)phenyl]benzamide](/img/structure/B2801814.png)

![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2801815.png)

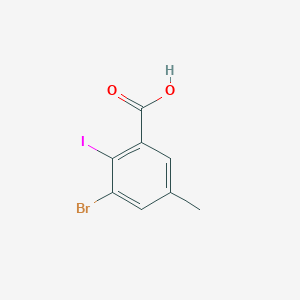

![ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2801816.png)

![Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2801818.png)

![5-Methyl-3-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2801822.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2801823.png)